2,6-difluoro-N-(3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the aniline ring and a 3-methylbutyl group attached to the nitrogen atom. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-methylbutyl)aniline typically involves the following steps:
Nitration: The starting material, 2,6-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The final step involves the alkylation of the amine group with 3-methylbutyl halide to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory synthesis but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(3-methylbutyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-Difluoro-N-(3-methylbutyl)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the 3-methylbutyl group provides additional hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: Lacks the 3-methylbutyl group, making it less hydrophobic.
N-(3-Methylbutyl)aniline: Lacks the fluorine atoms, resulting in different binding properties.
2,6-Dichloro-N-(3-methylbutyl)aniline: Chlorine atoms instead of fluorine, leading to different reactivity and stability.
Uniqueness
2,6-Difluoro-N-(3-methylbutyl)aniline is unique due to the combination of fluorine atoms and the 3-methylbutyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and binding affinity, while the 3-methylbutyl group increases its hydrophobicity, making it suitable for various research applications .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C11H15F2N/c1-8(2)6-7-14-11-9(12)4-3-5-10(11)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
FOYHSSUHBRMDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.